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molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No. B1272182
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
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Patent
US06867320B2

Procedure details

A solution of 3-bromoaniline (10.89 ml, TCI) in 20% aqueous hydrochloric acid (18.2 ml) was added with ammonium thiocyanate (8.02 g, WAKO) and sodium hydrogensulfite (701 mg, WAKO) and stirred at 100° C. for 22 hours. The reaction mixture was added with chloroform (20 ml) for extraction. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 62, 4.45 g).
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[S-:9][C:10]#[N:11].[NH4+].S([O-])(O)=O.[Na+].C(Cl)(Cl)Cl>Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:10]([NH2:11])=[S:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.89 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
8.02 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
701 mg
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
18.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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